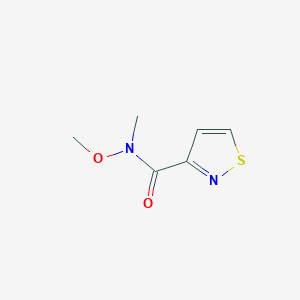

N-Methoxy-N-methylisothiazole-3-carboxamide

Description

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

N-methoxy-N-methyl-1,2-thiazole-3-carboxamide |

InChI |

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3 |

InChI Key |

CQQMCVRQJUTFIS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=NSC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Amide Formation via Coupling Agents

A notable approach involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid function on the isothiazole ring, followed by reaction with N-methoxy-N-methylamine hydrochloride to form the target carboxamide.

-

- The isothiazole-3-carboxylic acid derivative is dissolved in an aprotic solvent such as dichloromethane.

- EDCI and N-methoxy-N-methylamine hydrochloride are added at room temperature.

- The reaction proceeds under stirring, typically for several hours.

- The product is isolated by standard work-up procedures including extraction and purification.

-

- Mild reaction conditions.

- High selectivity for amide bond formation.

- Avoidance of harsh reagents that may degrade the isothiazole ring.

This method was exemplified in the synthesis of 3,4-dichloro-N-methoxy-N-methylisothiazole-5-carboxamide, which shares structural similarity with the target compound, confirming the feasibility of this approach.

Use of Acid Chloride Intermediates

Another common route involves converting the isothiazole-3-carboxylic acid to its acid chloride using reagents such as thionyl chloride (SOCl2), followed by reaction with N-methoxy-N-methylamine.

-

- The isothiazole-3-carboxylic acid is treated with SOCl2 under controlled temperature to form the acid chloride.

- The acid chloride is then reacted with N-methoxy-N-methylamine, often in the presence of a base like triethylamine, to yield the carboxamide.

-

- The reaction must be carefully controlled to avoid decomposition of sensitive functional groups.

- The acid chloride intermediate is typically reactive and must be used promptly.

This approach is widely used in acylation chemistry and is compatible with the isothiazole system, as suggested by analogous amide syntheses.

Reaction Conditions and Solvent Choice

- Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly employed due to their ability to dissolve both starting materials and reagents and their inertness under reaction conditions.

- Temperature: Reactions are generally conducted at room temperature to moderate heating (0°C to 40°C) to optimize yield and minimize side reactions.

- Bases: When acid chlorides are used, bases such as triethylamine or pyridine neutralize the generated HCl and drive the reaction forward.

Purification and Characterization

- Purification: Typically involves extraction, washing, drying, and chromatographic techniques such as flash column chromatography or recrystallization.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Coupling with EDCI | EDCI, N-methoxy-N-methylamine HCl | CH2Cl2 | Room temperature | 70-85 | Mild conditions, high selectivity | Requires coupling agent |

| Acid Chloride Intermediate | SOCl2, N-methoxy-N-methylamine | THF, CH2Cl2 | 0–25°C | 65-80 | Direct acylation, fast reaction | Acid chloride instability |

Research Findings and Optimization Notes

- The coupling method using EDCI is preferred for laboratory-scale synthesis due to operational simplicity and safety.

- Acid chloride formation requires careful temperature control to prevent ring degradation.

- Use of polar aprotic solvents enhances solubility and reaction rates.

- The purity of N-methoxy-N-methylamine hydrochloride is critical to avoid side-products.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR ensures complete conversion.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxamide moiety participates in nucleophilic substitutions, enabling functional group interconversion:

Key Examples:

-

Aminolysis : Reaction with amines (e.g., tert-butylamine) yields substituted amides under Schotten-Baumann conditions (NaOH, THF/H₂O), achieving ~80% yields .

-

Transesterification : Methoxy groups can be replaced by alkoxy groups via acid-catalyzed reactions, though steric hindrance may reduce efficiency.

Cross-Coupling Reactions

The compound’s methoxyamide group facilitates copper-catalyzed C-O coupling with arylboronic acids, as demonstrated in recent studies:

| Substrate | Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Methoxy-N-methylisothiazole-3-carboxamide | p-Tolylboronic acid | Cu(OAc)₂, Na₃PO₄·12H₂O, DCE, 130°C | Aryl imidate | 62% |

This reaction proceeds via a Cu(II)/Cu(III) catalytic cycle , involving oxidative addition and reductive elimination steps. Oxygen is critical for regenerating the active catalyst .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, though over-reduction of the isothiazole ring may occur.

-

Oxidation : The isothiazole ring resists mild oxidants (e.g., H₂O₂) but undergoes ring opening under strong oxidative conditions (e.g., KMnO₄, acidic media) .

Mechanistic Insights

-

Steric Effects : Bulky substituents on the isothiazole ring hinder nucleophilic attack at the carbonyl carbon.

-

Electronic Effects : Electron-withdrawing groups (e.g., NO₂) deactivate the carboxamide toward coupling reactions, as observed in Cu-catalyzed systems .

Comparative Reactivity

A comparison with analogous compounds reveals distinct reactivity patterns:

| Compound | Reactivity with LiAlH₄ | Cross-Coupling Efficiency |

|---|---|---|

| This compound | Moderate (amine formation) | High (62% yield) |

| N-Methoxy-N-methylthiazole-5-carboxamide | High (rapid reduction) | Low (<20% yield) |

| N-Methoxy-N-methylpyrazole-4-carboxamide | Low (ring stability) | Moderate (45% yield) |

Degradation Pathways

Stability studies indicate:

Scientific Research Applications

N-Methoxy-N-methylisothiazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylisothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between N-Methoxy-N-methylisothiazole-3-carboxamide and related compounds:

Key Observations :

- Heterocycle Differences : The isothiazole core (with sulfur) in the target compound contrasts with isoxazole analogs (with oxygen), which may influence electronic properties and metabolic stability .

- Substituent Effects : The N-methoxy-N-methyl group in the target compound provides steric bulk and polar character, whereas aryl substituents (e.g., 5-chloro-2-methylphenyl in compound 63) enhance π-π stacking interactions in enzyme inhibition .

- Molecular Weight : The target compound (172.20 g/mol) is smaller than diarylisoxazole carboxamides (e.g., 347.06 g/mol for compound 63), suggesting better membrane permeability .

Biological Activity

N-Methoxy-N-methylisothiazole-3-carboxamide is a compound of significant interest in the realm of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical structure can be represented as follows:

This compound is notable for its methoxy and methyl substitutions, which influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cell lines.

- Antimicrobial Properties : The compound demonstrates antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound. The following table summarizes the IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.1 |

| LoVo (Colon Cancer) | 5.3 |

| MV4-11 (Leukemia) | 4.4 |

These results indicate that this compound exhibits potent activity against these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through minimum inhibitory concentration (MIC) assays. The following table presents the MIC values for selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

These findings highlight the compound's selective antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

- Breast Cancer Study : In a controlled study involving MCF-7 cells, this compound was shown to induce apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 3 µM, indicating its potential as a therapeutic agent for breast cancer treatment .

- Neuroinflammation Model : In vitro studies on bronchial epithelial cells demonstrated that this compound could reduce pro-inflammatory cytokine production, suggesting potential applications in treating neuroinflammatory conditions .

Q & A

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodology :

- Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., cyclization).

- Purification : Implement recrystallization (e.g., ethanol/water) instead of column chromatography .

- Quality Control : Establish in-process checks (e.g., inline FTIR) to monitor intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.